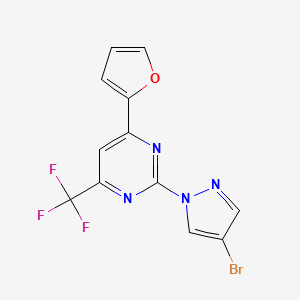![molecular formula C19H23N3O B5968349 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol, commonly known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPI is a synthetic compound that belongs to the class of phenols and is known for its unique chemical structure and properties.
作用機序
The exact mechanism of action of MPPI is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. MPPI has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPPI has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MPPI has also been found to modulate the immune system, enhancing the body's ability to fight infections and diseases.
実験室実験の利点と制限
MPPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities are well-documented. However, MPPI also has some limitations. It is a synthetic compound, and its effects on the human body are not yet fully understood. Further studies are needed to determine its safety and efficacy.
将来の方向性
MPPI has several potential future directions for research. It has been found to have promising anticancer properties and could be developed as a potential anticancer drug. MPPI could also be used as a lead compound for the development of new antimicrobial and antiviral agents. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, MPPI is a unique and promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety and efficacy in humans.
合成法
The synthesis of MPPI involves the reaction of 4-aminophenol with 4-methylbenzylpiperazine in the presence of formaldehyde and hydrochloric acid. The reaction results in the formation of MPPI as a white crystalline powder. The purity of the compound can be improved by recrystallization and other purification techniques.
科学的研究の応用
MPPI has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. MPPI has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to be effective against several viruses, including herpes simplex virus and human cytomegalovirus.
特性
IUPAC Name |
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(23)9-7-17/h2-9,14,23H,10-13,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQHVREJZUFBT-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968266.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5968270.png)
![2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide](/img/structure/B5968273.png)
![(6-methoxy-2-naphthyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5968275.png)
![3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5968284.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5968287.png)
![3-(4-fluorophenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5968302.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
